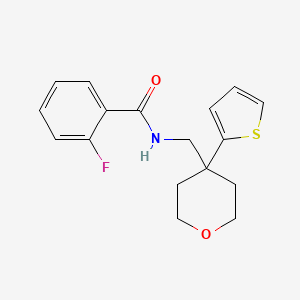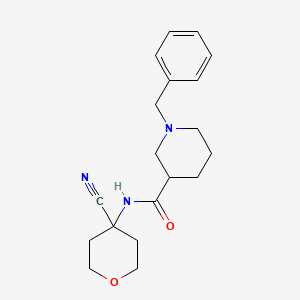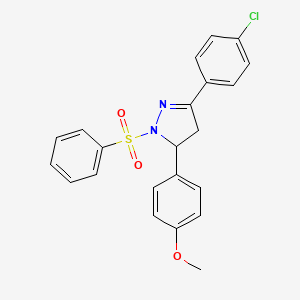
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Sulfonamide Moiety: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonamide through a reaction with ammonia or an amine.
Introduction of the Methoxyphenyl Group:
Formation of the Hydrazinecarbonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce hydrazine derivatives.
科学的研究の応用
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 3-(hydrazinecarbonyl)-N-(2-methylphenyl)benzene-1-sulfonamide
- 3-(hydrazinecarbonyl)-N-(2-ethoxyphenyl)benzene-1-sulfonamide
- 3-(hydrazinecarbonyl)-N-(2-chlorophenyl)benzene-1-sulfonamide
Uniqueness
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable molecule for research and development.
特性
IUPAC Name |
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-13-8-3-2-7-12(13)17-22(19,20)11-6-4-5-10(9-11)14(18)16-15/h2-9,17H,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIDWHUXDWCQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2756938.png)

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2756942.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2756944.png)




![6-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2756952.png)
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2756953.png)
![N-[(1-phenyl-1H-imidazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2756956.png)


